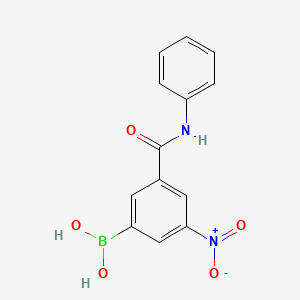

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid

Description

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is a boronic acid derivative featuring a phenylcarbamoyl group at the 3-position and a nitro group at the 5-position of the phenyl ring. These compounds are characterized by their boronic acid moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions and interactions with diols, making them valuable in organic synthesis and biochemical applications .

The general structure of these analogs is 3-(R-aminocarbonyl)-5-nitrophenylboronic acid, where R represents alkyl or aryl groups. Key properties such as molecular weight, solubility, and reactivity depend on the substituent R, as demonstrated by comparative data from the literature.

Properties

IUPAC Name |

[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBBPOZKRURPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661232 | |

| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-91-1 | |

| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Phenylboronic Acid Derivative

- Starting Material: Phenylboronic acid or a protected phenylboronic acid derivative.

- Reaction: Electrophilic aromatic substitution using nitrating agents (e.g., nitric acid mixed with sulfuric acid) to introduce the nitro group at the 5-position.

- Conditions: Controlled temperature (typically 0–5 °C) to avoid over-nitration or decomposition of the boronic acid.

- Outcome: 5-nitrophenylboronic acid intermediate.

Formation of Phenylaminocarbonyl Group

- Method: Coupling of the 5-nitrophenylboronic acid intermediate with aniline or phenylamine derivatives to form the phenylaminocarbonyl substituent at the 3-position.

- Reagents: Carbamoyl chloride derivatives or activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) can be used.

- Conditions: Typically carried out in aprotic solvents such as acetonitrile or dichloromethane under inert atmosphere (argon or nitrogen) to prevent oxidation.

- Temperature: Reflux or moderate heating (around 45–50 °C) for several hours (e.g., 5–48 hours) to ensure complete reaction.

- Catalysts/Additives: Bases such as triethylamine may be used to neutralize generated acids and drive the reaction forward.

Purification and Isolation

- Work-up: The reaction mixture is cooled and diluted with solvents such as tert-butyl methyl ether or acetonitrile.

- Washing: Sequential washes with aqueous sodium hydroxide, hydrochloric acid, and brine remove impurities.

- Precipitation: Adjusting pH and solvent composition induces crystallization of the product.

- Filtration: The solid product is filtered, washed with aqueous acetonitrile mixtures, and vacuum dried at ambient temperature to constant weight.

- Yield: Typical isolated yields are around 45–50% for the crystallized product.

Example Procedure (Adapted from Ambeed Data)

| Step | Procedure Detail | Conditions | Outcome |

|---|---|---|---|

| 1 | Stir heterogeneous mixture of starting materials under argon at reflux | 48 h, reflux, argon atmosphere | Formation of intermediate |

| 2 | Cool to room temperature, dilute with tert-butyl methyl ether | Room temperature | Prepare for washing |

| 3 | Wash with 1M NaOH, 1M HCl, and brine sequentially | Room temperature | Remove impurities |

| 4 | Evaporate solvents to obtain residue | Room temperature | Concentrated intermediate |

| 5 | Dissolve residue in acetonitrile, water, and 1M HCl | 45–49 °C, 5.5 h stirring | Completion of intermediate consumption (HPLC monitored) |

| 6 | Cool to 20–25 °C, add water and acetonitrile to induce precipitation | Room temperature | Precipitation of product |

| 7 | Filter, wash with 50% aqueous acetonitrile, vacuum dry | 20–25 °C | Isolated product (yield ~45.8%) |

Industrial Scale and Optimization

Industrial synthesis often employs continuous flow reactors to maintain precise temperature control and mixing, improving reproducibility and scalability. Process Analytical Technology (PAT) tools such as in-line HPLC or IR spectroscopy monitor reaction progress in real time, enabling optimization of reaction time and reagent stoichiometry.

Optimization parameters include:

- Temperature: Maintaining mild heating (30–50 °C) to balance reaction rate and product stability.

- Solvent System: Use of acetonitrile-water mixtures to optimize solubility and precipitation.

- pH Control: Adjusting pH during work-up to maximize product crystallization and purity.

- Purification: Transition from chromatographic methods to fractional crystallization for cost efficiency.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Phenylboronic acid derivative | May require protection/deprotection steps |

| Nitration Agent | HNO₃ / H₂SO₄ mixture | Temperature controlled (0–5 °C) |

| Carbamoylation Reagent | Phenylamine + carbamoyl chloride or acid chloride | Aprotic solvent, inert atmosphere |

| Reaction Temperature | 45–50 °C | Reflux or controlled heating |

| Reaction Time | 5–48 hours | Monitored by HPLC for completion |

| Work-up Solvents | tert-Butyl methyl ether, acetonitrile, water | Sequential washing for purity |

| Purification Method | Crystallization, filtration, vacuum drying | Yield ~45–50% |

| Atmosphere | Argon or nitrogen | Prevent oxidation |

Research Findings and Analytical Monitoring

- HPLC Analysis: Used to monitor intermediate consumption and product purity during synthesis.

- NMR Spectroscopy (¹H, ¹³C, ¹¹B): Confirms structure and boron environment.

- Mass Spectrometry: Verifies molecular weight and compound identity.

- IR Spectroscopy: Detects functional groups such as boronic acid and nitro groups.

- X-ray Crystallography: Provides definitive structural confirmation when necessary.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Amino derivatives.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro and phenylaminocarbonyl groups can further modulate its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent R significantly influences molecular weight, solubility, and electronic effects. Below is a comparative analysis of analogs:

*Calculated based on molecular formula (C₁₃H₁₂BN₂O₄ + HCl for hydrochloride form in ).

Key Observations :

- Alkyl Substituents (Ethyl/Propyl) : Shorter alkyl chains (e.g., ethyl) improve aqueous solubility, while longer chains (e.g., propyl) increase lipophilicity, affecting membrane permeability in biological assays .

- Heterocyclic Substituents (Pyrrolidine) : Enhance compound stability and modulate interactions with biological targets, as seen in medicinal chemistry applications .

Biochemical Assays

- XTT Cell Viability Assays: Sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate (XTT) is a tetrazolium salt used to assess mitochondrial activity in cells.

- Anti-HIV Studies : Derivatives such as 3-(propylcarbamoyl)-5-nitrophenylboronic acid have been screened for anti-HIV activity, with cytotoxicity evaluated via XTT assays .

Biological Activity

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and a phenylaminocarbonyl group. Its molecular formula is with a molecular weight of approximately 260.05 g/mol. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, making it useful in various biochemical applications.

This compound primarily functions through its ability to interact with specific enzymes and proteins. The boronic acid group can form covalent bonds with hydroxyl-containing compounds, leading to enzyme inhibition. This property is particularly significant in the context of beta-lactamase inhibition, where it can hinder bacterial resistance mechanisms.

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria such as Staphylococcus aureus and Escherichia coli. The compound’s interaction with the active site of these enzymes prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy against resistant strains .

Anticancer Potential

Studies have also suggested that boronic acids can exhibit anticancer properties by targeting specific cancer-related enzymes. The ability of this compound to modulate pathways involved in cell proliferation and apoptosis is under investigation. Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, warranting further exploration into its therapeutic applications .

Case Studies

- Beta-Lactamase Inhibition : A study demonstrated that this compound effectively inhibited the activity of class C beta-lactamases in E. coli, showing promise as a co-administered agent with beta-lactam antibiotics to combat resistance .

- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation .

Data Table: Biological Activity Overview

Q & A

How can the synthesis of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid be optimized to improve yield and purity?

Methodological Answer:

Optimization involves a combination of statistical experimental design (e.g., Design of Experiments, DoE) and computational reaction path analysis. For instance, fractional factorial designs can identify critical parameters (e.g., temperature, catalyst loading, solvent polarity) affecting yield and purity. Computational tools, such as quantum chemical reaction path searches, can predict intermediate stability and transition states to narrow optimal conditions . Post-synthesis purification via recrystallization or chromatography (HPLC, as inferred from boronic acid analogs in ) may further enhance purity.

Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- Vibrational Spectroscopy (IR/Raman): Identifies functional groups (e.g., boronic acid -B(OH)₂, nitro -NO₂) through bond vibrations. Comparative studies of phenylboronic acid derivatives using DFT/B3LYP methods validate peak assignments .

- NMR (¹H, ¹³C, ¹¹B): Resolves substituent positions (e.g., phenylaminocarbonyl orientation) and boron coordination states. For example, ¹¹B NMR can distinguish between trigonal planar (sp²) and tetrahedral (sp³) boron geometries .

- X-ray Crystallography: Provides definitive structural confirmation, particularly for boronic acid anhydride impurities, as noted in phenylboronic acid derivatives .

How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electronic parameters (e.g., frontier molecular orbitals, Fukui indices) to predict regioselectivity and catalytic activity. For example, the electron-withdrawing nitro group may lower the LUMO energy, enhancing electrophilicity at the boron center . Comparative studies with analogs (e.g., 3-formylphenylboronic acid) validate computational models against experimental reaction outcomes .

What experimental strategies address contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Control for Anhydride Formation: Boronic acids often exist in equilibrium with anhydrides, which can alter reactivity. Quantify anhydride content via ¹¹B NMR or mass spectrometry .

- Standardize Reaction Conditions: Variability in solvent (e.g., water content in Suzuki-Miyaura couplings) and catalyst pre-activation steps may explain discrepancies. Use DoE to isolate confounding variables .

- Cross-validate with Analogues: Compare results with structurally similar boronic acids (e.g., 3-fluoro-5-nitrophenylboronic acid in ) to identify substituent-specific effects .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Boronic acids may cause irritation, as noted in phenylboronic acid SDS .

- Ventilation: Handle in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal: Neutralize boronic acid waste with alkaline solutions (e.g., NaOH) to convert boron species into less reactive forms before disposal .

How do the nitro and phenylaminocarbonyl substituents influence the compound’s electronic properties and binding affinity?

Methodological Answer:

- Nitro Group (-NO₂): Acts as a strong electron-withdrawing group, polarizing the benzene ring and increasing boron’s electrophilicity. This enhances reactivity in Suzuki-Miyaura couplings but may reduce stability in aqueous media .

- Phenylaminocarbonyl Group: Introduces hydrogen-bonding capability, potentially improving interactions with biological targets (e.g., lectins or glycoproteins). Molecular docking studies (as in ) can simulate binding modes to guide functionalization .

What methodologies are recommended for scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Reactor Design: Use continuous-flow reactors to maintain consistent mixing and temperature control, critical for boronic acid stability .

- Process Analytical Technology (PAT): Implement in-line IR or Raman spectroscopy to monitor reaction progress and intermediate formation .

- Purification Scaling: Transition from column chromatography to fractional crystallization or membrane filtration for cost-effective large-scale purification .

How can researchers design experiments to study this compound’s interaction with biological targets (e.g., enzymes or cell surfaces)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., kon/koff rates) between the boronic acid and glycosylated proteins .

- Fluorescence Quenching Assays: Monitor interactions with lectins (e.g., concanavalin A) using boronic acid-fluorophore conjugates .

- Computational Docking: Use AutoDock or Schrödinger to predict binding sites, leveraging structural data from phenylboronic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.